tert-Butyl 3-iodo-1H-indole-1-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-iodoindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14INO2/c1-13(2,3)17-12(16)15-8-10(14)9-6-4-5-7-11(9)15/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFWPZQNSUAMCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440903 | |
| Record name | tert-Butyl 3-iodo-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192189-07-4 | |
| Record name | tert-Butyl 3-iodo-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Studies of Tert Butyl 3 Iodo 1h Indole 1 Carboxylate
Role as an Electrophile in Cross-Coupling Reactions
tert-Butyl 3-iodo-1H-indole-1-carboxylate serves as a key electrophilic partner in various palladium-catalyzed cross-coupling reactions. The presence of the electron-withdrawing tert-butoxycarbonyl (Boc) group at the N-1 position enhances the reactivity of the C-3 position, while the iodine atom acts as an excellent leaving group. This combination facilitates the formation of new carbon-carbon bonds at the indole-3-position, a common structural motif in pharmacologically active compounds.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating C-C bonds. libretexts.org In this context, this compound couples with organoboron compounds in a reaction catalyzed by a palladium complex. nih.gov The general catalytic cycle involves the oxidative addition of the iodoindole to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the 3-substituted indole (B1671886) product and regenerate the Pd(0) catalyst. libretexts.org
The reaction demonstrates broad applicability with various organoboron reagents, including both boronic acids and their corresponding esters, such as pinacol esters. nih.govmdpi.com These boron reagents are valued for their stability, low toxicity, and commercial availability. nih.govrsc.org The coupling enables the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the C-3 position of the indole core. For instance, the coupling of N-Boc-3-iodoindazole, a related heterocyclic structure, with vinyl boronic acid pinacol ester proceeds efficiently under microwave irradiation. mdpi.com
The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and the associated ligands. Palladium complexes such as Pd(PPh₃)₄ and those generated in situ from precursors like Pd₂(dba)₃ are commonly employed. mdpi.comnih.gov The ligands play a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are particularly effective. For nitrogen-rich heterocycles, ligands like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have been shown to promote high yields. nih.gov The use of tri-tert-butylphosphine (P(t-Bu)₃) has also been reported to be effective, even for challenging couplings involving aryl chlorides. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling with Indole-Related Substrates
| Electrophile | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) |
| tert-Butyl 3-iodo-1H-indazole-1-carboxylate | Vinyl boronic acid pinacol ester | Pd(PPh₃)₄ | Na₂CO₃ (2N aq.) | Dioxane | 60% mdpi.com |
| tert-Butyl 3-iodo-5-nitro-1H-indazole-1-carboxylate | Vinyl boronic acid pinacol ester | Pd(PPh₃)₄ | Na₂CO₃ (2N aq.) | Dioxane | 87% mdpi.com |
| 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 56% nih.gov |
| 3-Chloroindazole | 3-Fluorophenylboronic acid | P2 Precatalyst | K₃PO₄ | Dioxane/H₂O | N/A nih.gov |
The Suzuki-Miyaura reaction is generally tolerant of a wide array of functional groups, making it a versatile tool for synthesizing complex indole derivatives. However, certain limitations exist. The presence of acidic functional groups on the boronic acid partner, such as carboxylic acids or phenols, can inhibit the reaction, potentially by binding to the palladium center. nih.gov Furthermore, the use of highly unstable boronic acids can lead to competitive protodeboronation, reducing the yield of the desired cross-coupled product. nih.gov The basic conditions required for the reaction may also be incompatible with base-sensitive substrates. quora.com Despite these challenges, the methodology has been successfully applied to prepare a variety of 3-arylindoles and related heterocyclic structures. nih.govmdpi.com
The Sonogashira reaction is a highly efficient method for forming a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.org This reaction typically utilizes a dual catalyst system consisting of a palladium complex and a copper(I) salt, in the presence of an amine base. organic-chemistry.org
This compound readily participates in Sonogashira cross-coupling reactions with a variety of terminal alkynes. researchgate.netnih.gov This process allows for the direct installation of an alkynyl moiety at the C-3 position of the indole ring, providing access to precursors for more complex molecules and materials. The reaction is generally high-yielding and tolerates diverse functional groups on the alkyne coupling partner. nih.gov The N-Boc protecting group is often crucial, as studies on related 3-iodoindazoles have shown that protection of the N-1 position is necessary for the coupling to proceed effectively. researchgate.net The standard conditions involve a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) iodide (CuI) cocatalyst in an amine solvent such as triethylamine, which also serves as the base. nih.gov
Table 2: Representative Sonogashira Coupling of Iodo-Aryl Substrates with Terminal Alkynes
| Iodo-Aryl Substrate | Terminal Alkyne | Catalyst System | Base/Solvent | Yield (%) |
| N,N-Dimethyl-2-iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 96% nih.gov |
| N,N-Dimethyl-2-iodoaniline | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | 99% nih.gov |
| N,N-Dimethyl-2-iodoaniline | 3-Butyn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N | 98% nih.gov |
| N,N-Dibenzyl-2-iodoaniline | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 99% nih.gov |
Sonogashira Cross-Coupling
Copper and Palladium Co-catalysis
The Sonogashira cross-coupling reaction is a cornerstone in the formation of carbon-carbon bonds, specifically between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction typically employs a dual catalytic system of palladium and copper complexes. mdpi.com In the context of this compound, this co-catalytic system is instrumental for its alkynylation.
The mechanism involves two interconnected catalytic cycles. The palladium cycle begins with the oxidative addition of the aryl iodide (the indole compound) to a Pd(0) species, forming a Pd(II)-indole complex. Concurrently, in the copper cycle, a copper(I) salt, typically copper(I) iodide, reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-indole complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst. The final step is the reductive elimination from the dialkynylpalladium(II) complex, which yields the 3-alkynylated indole product and regenerates the active Pd(0) catalyst, thus completing the cycle.
The synergy between palladium and copper is crucial; palladium complexes are highly efficient for the activation of the C-I bond, while copper facilitates the activation of the alkyne C-H bond at lower temperatures than would be possible with palladium alone. mdpi.com While classic Sonogashira conditions utilize both metals, modifications have been developed to perform the reaction under copper-free conditions to avoid the formation of undesired alkyne homocoupling products. acs.org However, the co-catalytic system remains widely used for its efficiency and broad applicability. mdpi.com
Applications in the Synthesis of Alkynylated Indoles
The copper and palladium co-catalyzed Sonogashira coupling of this compound is a primary method for synthesizing a diverse range of 3-alkynylindoles. These products are valuable intermediates in the synthesis of more complex molecules, including natural products, pharmaceuticals, and materials for optoelectronics. nih.gov
The reaction involves coupling the protected 3-iodoindole with various terminal alkynes. The N-Boc protecting group is crucial as it enhances the stability of the indole ring and improves solubility in organic solvents, although some protocols have been developed for direct N-alkynylation after in situ deprotection. researchgate.net The reaction conditions are generally mild, often proceeding at room temperature. nih.gov
A variety of functional groups on the terminal alkyne are tolerated, leading to a library of 3-alkynylindoles. For instance, coupling with phenylacetylene yields tert-butyl 3-(phenylethynyl)-1H-indole-1-carboxylate. The reaction can be carried out using catalysts like dichlorobis(triphenylphosphine)palladium(II) and copper(I) iodide in the presence of a base such as triethylamine. nih.govbeilstein-journals.org These 3-alkynylindoles serve as building blocks for further transformations, such as cycloaddition reactions to create complex heterocyclic systems. nih.gov
Table 1: Examples of Sonogashira Coupling with this compound
| Alkyne Coupling Partner | Catalyst System | Base/Solvent | Product | Yield |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine | tert-Butyl 3-(phenylethynyl)-1H-indole-1-carboxylate | Good |
| Ethynylbenzene | PdCl₂(PPh₃)₂ / CuI | N,N-Diisopropylethylamine / Toluene | tert-Butyl 3-(phenylethynyl)-1H-indole-1-carboxylate | Not specified |
| (Trimethylsilyl)acetylene | Pd(PPh₃)₄ / CuI | Triethylamine / THF | tert-Butyl 3-((trimethylsilyl)ethynyl)-1H-indole-1-carboxylate | High |
| 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | Piperidine / DMF | tert-Butyl 3-(hex-1-yn-1-yl)-1H-indole-1-carboxylate | Moderate to Good |
Note: This table is a representative compilation based on typical Sonogashira reaction conditions and may not reflect specific cited yields which can vary based on precise conditions.
Heck and Stille Cross-Coupling Reactions
Coupling with Alkenes and Organotin Reagents
Beyond alkynylation, this compound is a versatile substrate for other palladium-catalyzed cross-coupling reactions, such as the Heck and Stille reactions, for the formation of C-C bonds.
The Heck reaction involves the coupling of the 3-iodoindole with an alkene. This reaction is catalyzed by a palladium complex, typically Pd(OAc)₂ or PdCl₂(PPh₃)₂, in the presence of a base. The alkene partner can be varied, including acrylates, styrenes, and other vinyl derivatives, leading to the formation of 3-vinylindoles. These products contain a new carbon-carbon double bond at the C3 position of the indole core.
The Stille reaction utilizes an organotin reagent as the coupling partner. This compound is coupled with an organostannane (R-SnR'₃), such as vinyltributyltin or aryltributyltin, in the presence of a palladium catalyst like Pd(PPh₃)₄. This reaction is highly versatile due to the commercial availability of a wide range of organotin reagents and their tolerance of various functional groups. The reaction proceeds under neutral or slightly basic conditions and is driven by the formation of stable tin-halogen byproducts.
Stereoselectivity and Regioselectivity Outcomes
In the Heck reaction , both stereoselectivity and regioselectivity are important considerations. The regioselectivity of the alkene addition is generally controlled by steric and electronic factors. For terminal alkenes, the indole moiety typically adds to the less substituted carbon atom of the double bond. The stereoselectivity of the reaction usually results in the formation of the E-isomer (trans) of the resulting 3-vinylindole, which is the thermodynamically more stable product. This outcome is a consequence of the syn-addition of the palladium-indole complex to the alkene followed by syn-β-hydride elimination.
In the Stille reaction , the primary advantage is its high chemoselectivity. The reaction is generally not sensitive to the presence of many functional groups on either coupling partner. The configuration of the double bond in vinylstannane reagents is typically retained in the final product, making the Stille coupling a stereospecific reaction. This allows for the synthesis of geometrically defined vinylindoles. The regioselectivity is inherently defined by the positions of the iodine on the indole and the tin group on the organostannane, making it a highly predictable and reliable method for C-C bond formation.
Negishi and Kumada Cross-Coupling Reactions
Coupling with Organozinc and Organomagnesium Reagents
The Negishi and Kumada cross-coupling reactions provide alternative powerful methods for the functionalization of this compound, utilizing organometallic reagents based on zinc and magnesium, respectively.
The Negishi reaction involves the palladium- or nickel-catalyzed coupling of the 3-iodoindole with an organozinc reagent. These organozinc compounds can be prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc halide (e.g., ZnCl₂). Organozinc reagents are known for their high reactivity and functional group tolerance, which is superior to that of many other organometallic reagents. This allows for the introduction of a wide array of alkyl, vinyl, aryl, and heteroaryl groups at the C3 position of the indole.
The Kumada reaction employs an organomagnesium reagent (a Grignard reagent) as the coupling partner. This reaction is typically catalyzed by nickel or palladium complexes. Grignard reagents are highly reactive and readily available but are also highly basic and nucleophilic, which can limit the functional group compatibility of the reaction. The high reactivity, however, allows for couplings that might be difficult with less reactive organometallics, including the formation of C(sp³)-C(sp²) bonds. The use of this compound in Kumada coupling allows for the introduction of various alkyl or aryl groups.
Table 2: Comparison of Negishi and Kumada Coupling Reactions
| Feature | Negishi Coupling | Kumada Coupling |
| Organometallic Reagent | Organozinc (R-ZnX) | Organomagnesium (R-MgX) |
| Typical Catalyst | Palladium or Nickel | Nickel or Palladium |
| Reactivity of Reagent | Moderate to High | High |
| Functional Group Tolerance | Good to Excellent | Limited |
| Substrate Scope | Broad (alkyl, aryl, vinyl, etc.) | Broad (alkyl, aryl) |
Nucleophilic Displacement Reactions at the C3 Position
The electron-deficient nature of the C3 position in the indole ring, enhanced by the presence of the iodine atom, makes this compound a suitable substrate for various nucleophilic displacement reactions. These transformations allow for the introduction of a wide array of functional groups, leading to the synthesis of diverse indole derivatives.
Substitution with Nitrogen-Containing Nucleophiles (e.g., Amination)
The formation of carbon-nitrogen bonds at the C3 position of the indole nucleus is a pivotal transformation in the synthesis of biologically active compounds. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and copper-catalyzed methods, like the Ullmann condensation, are powerful tools for achieving this transformation with this compound.
The Buchwald-Hartwig amination employs a palladium catalyst with a suitable phosphine ligand to couple aryl halides with amines. This reaction is known for its broad substrate scope and functional group tolerance. While specific examples with this compound are not extensively documented in readily available literature, the general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to furnish the C-N coupled product and regenerate the catalyst.
The Ullmann condensation, a classical copper-catalyzed reaction, provides an alternative route to C-N bond formation. Traditionally requiring harsh reaction conditions, modern modifications have made this reaction more versatile. The reaction of this compound with various nitrogen nucleophiles in the presence of a copper catalyst would be expected to yield the corresponding 3-aminoindole derivatives.
| Reaction Type | Catalyst System | Amine Nucleophile | Product |
| Buchwald-Hartwig Amination | Pd catalyst / Phosphine ligand | Primary or Secondary Amines | tert-Butyl 3-(amino)-1H-indole-1-carboxylate |
| Ullmann Condensation | Copper catalyst | Amines, Amides, Heterocycles | tert-Butyl 3-(amino)-1H-indole-1-carboxylate |
Oxygen and Sulfur Nucleophile Reactivity
The C3 position of this compound is also susceptible to attack by oxygen and sulfur nucleophiles, leading to the formation of 3-alkoxy and 3-thioether indole derivatives, respectively. These reactions are typically facilitated by copper catalysis, akin to the Ullmann condensation for C-N bond formation.
The reaction with alcohols or phenols in the presence of a copper catalyst and a base affords the corresponding 3-alkoxy or 3-aryloxy indoles. Similarly, thiols can be coupled with the 3-iodoindole to provide 3-alkylthio or 3-arylthio derivatives. These moieties are present in various natural products and pharmacologically active molecules.
| Nucleophile | Catalyst System | Product |
| Alcohols/Phenols | Copper catalyst | tert-Butyl 3-(alkoxy/aryloxy)-1H-indole-1-carboxylate |
| Thiols/Thiophenols | Copper catalyst | tert-Butyl 3-(alkylthio/arylthio)-1H-indole-1-carboxylate |
Directed Ortho-Metallation and Further Functionalization
The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen not only serves to protect the N-H functionality but also acts as a directing group for metallation at the C2 position. However, the presence of the iodine at C3 allows for facile halogen-metal exchange, providing a regioselective route to a 3-lithioindole intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the C3 position.
Lithiation Studies and Trapping with Electrophiles
Treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures results in a rapid halogen-metal exchange reaction. This process is generally faster than deprotonation at other positions of the indole ring, thus ensuring high regioselectivity. The resulting 3-lithio-1-Boc-indole is a potent nucleophile that can react with a variety of electrophiles.
| Electrophile | Product |
| Aldehydes/Ketones | tert-Butyl 3-(hydroxyalkyl)-1H-indole-1-carboxylate |
| Alkyl halides | tert-Butyl 3-alkyl-1H-indole-1-carboxylate |
| Carbon dioxide | tert-Butyl 3-carboxy-1H-indole-1-carboxylate |
| Silyl (B83357) halides | tert-Butyl 3-(silyl)-1H-indole-1-carboxylate |
Magnesiation and Zincation Reactions
In addition to lithiation, halogen-metal exchange can also be effected using magnesium or zinc reagents. The use of Grignard reagents (organomagnesium halides) or organozinc compounds can offer advantages in terms of functional group tolerance and reactivity profile. These reactions typically proceed via a similar halogen-metal exchange mechanism to generate the corresponding 3-magnesio or 3-zinco-indole species. These organometallic intermediates can then participate in various cross-coupling reactions, such as Negishi coupling (for organozinc reagents), to form new carbon-carbon bonds.
Decarboxylation and Deprotection Studies
The tert-butoxycarbonyl (Boc) group is a versatile protecting group that can be removed under various conditions, allowing for the unmasking of the indole nitrogen. The choice of deprotection method depends on the sensitivity of other functional groups present in the molecule.
Common methods for the removal of the Boc group from N-Boc protected indoles include treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. nih.gov These conditions lead to the formation of the corresponding indole, liberating the N-H for further functionalization or as the final product. For substrates that are sensitive to strong acids, alternative methods have been developed. Thermal deprotection can be achieved by heating the N-Boc indole, leading to the elimination of isobutene and carbon dioxide. nih.gov Additionally, certain basic conditions can also effect the removal of the Boc group, particularly in activated systems. orgsyn.org
While the term "decarboxylation" in the context of this compound primarily refers to the loss of the entire tert-butoxycarbonyl group, it is important to distinguish this from the decarboxylation of an indole-3-carboxylic acid. If the iodine at the C3 position were to be replaced by a carboxylic acid group, this functionality could be removed, typically by heating, to yield the corresponding indole. The ease of decarboxylation of indole carboxylic acids depends on the position of the carboxyl group, with indole-2-carboxylic acids generally decarboxylating more readily than indole-3-carboxylic acids. nih.govacs.org
| Condition | Reagent | Outcome |
| Acidic | Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) | Deprotection to 3-iodoindole |
| Thermal | Heat | Deprotection to 3-iodoindole |
| Basic | e.g., Sodium methoxide (B1231860) | Deprotection (substrate dependent) |
Cleavage of the Boc Protecting Group
The removal of the Boc protecting group from this compound is a common and often necessary step in the synthetic utility of this molecule. The cleavage is typically achieved under acidic conditions, which disrupt the stability of the carbamate (B1207046) linkage.
Detailed research has shown that a mixture of trifluoroacetic acid (TFA) and a chlorinated solvent like dichloromethane (CH2Cl2) is highly effective for this transformation. For instance, a common procedure involves dissolving the Boc-protected indole in a 1:1 solution of dichloromethane and TFA and stirring the mixture at room temperature. rsc.org This method generally leads to the complete removal of the Boc group, affording the deprotected 3-iodo-1H-indole. The reaction is typically monitored until the starting material is fully consumed, and the product can be isolated after an aqueous work-up to neutralize the acid.
The general mechanism for the acid-catalyzed deprotection of a Boc group involves the initial protonation of the carbonyl oxygen of the carbamate. This is followed by the loss of the stable tert-butyl cation, which can then be quenched by a nucleophile or deprotonate to form isobutene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine, in this case, the N-H of the indole ring, and carbon dioxide. commonorganicchemistry.comtotal-synthesis.com
While strong acids like TFA are standard, other acidic reagents can also be employed for Boc deprotection, including hydrochloric acid (HCl) and sulfuric acid (H2SO4). semanticscholar.org The choice of acid and reaction conditions can be tailored based on the presence of other acid-sensitive functional groups in the molecule. Additionally, some Lewis acids have been shown to facilitate the cleavage of Boc groups. semanticscholar.org
Basic conditions have also been explored for the deprotection of N-Boc heteroaromatics. For NH-heteroarenes that possess electron-withdrawing groups, refluxing in aqueous methanolic potassium carbonate has been demonstrated as a mild and effective method for Boc removal. tandfonline.com
Below is a table summarizing various reported conditions for the cleavage of Boc protecting groups, which are applicable to this compound.
| Reagent(s) | Solvent(s) | Temperature | Time | Yield |
| Trifluoroacetic Acid (TFA) | Dichloromethane (CH2Cl2) | Room Temperature | 5 h | High |
| Hydrochloric Acid (HCl) | Various Organic Solvents | Varies | Varies | Good to High |
| Sulfuric Acid (H2SO4) | Varies | Varies | Varies | Good to High |
| Iodine | Dichloromethane (CH2Cl2) or Solvent-free | Room Temperature | Varies | High |
| Oxalyl Chloride | Methanol | Room Temperature | 1-4 h | Up to 90% |
| Potassium Carbonate (K2CO3) | Aqueous Methanol | Reflux | Varies | High |
Impact on Subsequent Reactivity
The presence or absence of the N-Boc protecting group on the 3-iodoindole core has a profound impact on its subsequent reactivity, particularly in transition metal-catalyzed cross-coupling reactions. The Boc group serves two primary roles: it prevents unwanted side reactions at the indole nitrogen and it electronically modifies the indole ring.
In cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, the N-H of an unprotected indole can be deprotonated by the basic conditions often employed, leading to N-arylation or other undesired side products. researchgate.net The Boc group effectively blocks this reactivity, directing the coupling to the C-I bond at the 3-position. For instance, in Sonogashira couplings of 3-iodoindoles with terminal alkynes, N-protection is crucial for achieving high yields of the desired C-C bond formation. researchgate.net Without this protection, the reaction can fail or produce complex mixtures.
The electronic effect of the Boc group is also significant. As an electron-withdrawing group, it decreases the electron density of the indole ring, which can influence the rate and efficiency of the oxidative addition step in palladium-catalyzed coupling cycles.
Interestingly, under certain Suzuki-Miyaura reaction conditions, the Boc group can be cleaved in situ. mdpi.com This can be an advantageous one-pot procedure, where the cross-coupling is immediately followed by deprotection. However, this simultaneous cleavage is highly dependent on the reaction conditions, including the base, solvent, and temperature, and may not always be desirable if the protected indole is the target product. In some cases, the premature loss of the Boc group can lead to lower yields of the coupled product. mdpi.com For example, in the Suzuki coupling of N-Boc-3-iodo-7-nitroindazole, the major product isolated was the deprotected starting material, suggesting that the deprotection was more favorable than the cross-coupling under the reaction conditions. mdpi.com
The deprotection of this compound to yield 3-iodo-1H-indole provides a substrate that can undergo a different set of reactions. The free N-H allows for subsequent N-functionalization, and the reactivity of the C-3 position in electrophilic substitution reactions is altered compared to the Boc-protected precursor.
Applications in the Synthesis of Complex Indole Containing Structures
Building Block for Natural Product Synthesis
The indole (B1671886) moiety is a hallmark of a vast and structurally diverse class of natural products known as indole alkaloids. These compounds often exhibit potent and varied biological activities, making them attractive targets for total synthesis.
While direct examples of the use of tert-Butyl 3-iodo-1H-indole-1-carboxylate in the total synthesis of specific, named indole alkaloids are not extensively detailed in readily available literature, its utility as a precursor to key intermediates is well-established. The C-3 iodo group serves as a versatile handle for introducing various substituents and for constructing the intricate ring systems characteristic of many indole alkaloids. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, can be employed to forge new carbon-carbon bonds at the C-3 position, a crucial step in the assembly of complex alkaloid skeletons.
The Boc-protected 3-iodoindole scaffold allows for the introduction of side chains and functional groups that are essential for subsequent cyclization reactions to form the polycyclic frameworks of alkaloids. For example, the introduction of an appropriate alkynyl or vinyl group at C-3 via Sonogashira or Heck coupling, respectively, can set the stage for intramolecular cyclizations to construct additional rings onto the indole core.
| Coupling Reaction | Reagents | Bond Formed | Potential Application in Alkaloid Synthesis |
| Suzuki Coupling | Aryl/Vinyl Boronic Acids, Pd Catalyst, Base | C(sp2)-C(sp2) or C(sp2)-C(sp3) | Introduction of aryl or vinyl groups for further functionalization or ring formation. |
| Sonogashira Coupling | Terminal Alkynes, Pd/Cu Catalysts, Base | C(sp2)-C(sp) | Elaboration of side chains for intramolecular cyclizations to form nitrogen-containing rings. |
| Heck Coupling | Alkenes, Pd Catalyst, Base | C(sp2)-C(sp2) | Formation of styrenyl or other vinyl-substituted indoles as precursors to complex ring systems. |
In the broader context of total synthesis, the strategic importance of this compound lies in its ability to serve as a reliable and predictable building block. Synthetic chemists can leverage the well-defined reactivity of the C-I bond to strategically build molecular complexity. The Boc protecting group ensures that the indole nitrogen does not interfere with reactions at C-3 and can be removed cleanly when desired. This orthogonality is a key principle in modern synthetic strategy.
For example, in a hypothetical synthetic route towards a complex indole alkaloid, one could envision an early-stage Suzuki coupling of this compound with a functionalized boronic acid to install a significant portion of the target molecule's carbon skeleton. Subsequent manipulations of the newly introduced substituent, followed by deprotection of the indole nitrogen and cyclization, would then lead to the final natural product. This strategic deployment of a pre-functionalized and protected indole core streamlines the synthetic effort and often leads to more efficient and convergent synthetic routes.
Precursor for Advanced Medicinal Chemistry Scaffolds
The indole scaffold is a common feature in a multitude of clinically used drugs and investigational new drug candidates. Its ability to mimic the side chain of tryptophan and participate in various biological interactions makes it a privileged structure in medicinal chemistry.
This compound is a valuable starting material for the synthesis of a wide range of 3-substituted indole derivatives that serve as key intermediates in the development of new pharmaceutical agents. The versatility of palladium-catalyzed cross-coupling reactions allows for the introduction of a diverse array of chemical functionalities at the C-3 position, enabling the exploration of a broad chemical space in the search for new drug leads.
For instance, the synthesis of 3-arylindoles, a common motif in many biologically active compounds, can be readily achieved through the Suzuki coupling of this compound with various arylboronic acids. Similarly, the Sonogashira coupling provides access to 3-alkynylindoles, which can be further transformed into other functional groups or serve as precursors for more complex heterocyclic systems.
| Intermediate Class | Synthetic Method | Potential Therapeutic Area |
| 3-Arylindoles | Suzuki Coupling | Anticancer, Anti-inflammatory, Antiviral |
| 3-Alkynylindoles | Sonogashira Coupling | Kinase Inhibitors, CNS Agents |
| 3-Heteroarylindoles | Stille/Suzuki Coupling | Various therapeutic targets |
The indole ring system is a key pharmacophore in many drugs targeting specific biological entities like protein kinases. The development of potent and selective kinase inhibitors is a major focus in modern drug discovery, particularly in the field of oncology. The 3-substituted indole scaffold has proven to be a successful template for the design of such inhibitors.
This compound serves as an excellent starting point for the synthesis of libraries of 3-substituted indoles for screening against various kinase targets. By systematically varying the substituent at the C-3 position through different coupling reactions, medicinal chemists can fine-tune the pharmacological properties of the resulting compounds to achieve high potency and selectivity for a desired kinase. For example, the introduction of specific aromatic and heteroaromatic groups at the C-3 position has been shown to be crucial for the binding of indole-based inhibitors to the ATP-binding site of many kinases.
Role in the Synthesis of Functional Materials
The unique electronic and photophysical properties of the indole ring system have also attracted interest in the field of materials science. Indole-containing polymers and small molecules have shown promise for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
While the direct application of this compound in the synthesis of functional materials is an emerging area of research, its potential is significant. The ability to introduce various conjugated substituents at the C-3 position via cross-coupling reactions opens up avenues for the synthesis of novel indole-based materials with tailored electronic properties. For instance, the Sonogashira coupling could be used to introduce extended π-conjugated systems onto the indole core, a common strategy for designing materials with desirable charge-transport and light-emitting properties. The development of such materials could lead to more efficient and cost-effective organic electronic devices. Further research in this area is expected to unveil the full potential of this versatile building block in the creation of next-generation functional materials.
Optoelectronic Materials Incorporating Indole Chromophores
The indole nucleus is an electron-rich aromatic system, which makes it an attractive component for the design of organic materials with interesting photophysical properties. While specific research detailing the use of this compound in the synthesis of optoelectronic materials is not extensively documented, its potential is significant. The compound can serve as a key building block for the introduction of the indole moiety into larger conjugated systems.
Through Sonogashira coupling reactions, for instance, acetylenic groups can be introduced at the 3-position, extending the π-conjugation of the molecule. This is a critical step in the synthesis of organic dyes and fluorescent probes. Similarly, Suzuki coupling can be employed to link the indole core to other aromatic or heteroaromatic units, creating donor-acceptor structures that are often the basis for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The Boc group plays a crucial role in these syntheses by protecting the indole nitrogen, preventing undesired side reactions and improving the solubility of the intermediates.
Polymers and Supramolecular Structures
The development of functional polymers and well-defined supramolecular assemblies often relies on the precise arrangement of specific molecular units. This compound can be envisioned as a monomer or a precursor to a monomer for the synthesis of indole-containing polymers. The iodo group allows for polymerization through cross-coupling reactions, leading to conjugated polymers with potential applications in organic electronics.
In the field of supramolecular chemistry, the indole scaffold can participate in various non-covalent interactions, including hydrogen bonding (after deprotection of the nitrogen), π-π stacking, and cation-π interactions. By functionalizing the 3-position of the indole via reactions of this compound, chemists can introduce recognition sites or self-assembly motifs. This allows for the construction of complex, ordered structures such as molecular cages, helices, and gels with tailored properties.
Contributions to Agrochemical and Fine Chemical Production
The indole ring is a common structural motif in a variety of biologically active compounds, including some agrochemicals. While direct applications of this compound in the synthesis of commercial agrochemicals are not prominently reported in publicly available literature, its utility as a versatile intermediate is clear. The ability to functionalize the 3-position of the indole core is crucial for tuning the biological activity of potential herbicidal or fungicidal compounds. For instance, indole-3-carboxylic acid derivatives have been investigated for their herbicidal activities. The subject compound provides a convenient route to such derivatives through carboxylation reactions of the corresponding organometallic intermediate.
In the broader context of fine chemical production, this compound serves as a valuable starting material for the synthesis of a wide range of substituted indoles. These indoles are often key intermediates in the production of pharmaceuticals, fragrances, and other specialty chemicals. The reliability of cross-coupling reactions on this substrate allows for the efficient and modular synthesis of diverse indole derivatives, making it a valuable tool for both academic research and industrial chemical production.
Spectroscopic Characterization and Analytical Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within the tert-Butyl 3-iodo-1H-indole-1-carboxylate molecule. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete picture of the molecular framework is assembled. rsc.orgbeilstein-journals.org
¹H NMR Analysis of Indole (B1671886) Ring and Boc Group
The proton NMR (¹H NMR) spectrum provides specific information about the hydrogen atoms in the molecule, including their chemical environment and proximity to other protons. For this compound, the spectrum is typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃).
The most prominent signal is a sharp singlet observed around 1.67 ppm, which integrates to nine protons. escholarship.org This signal is characteristic of the magnetically equivalent protons of the tert-butyl group within the N-Boc (tert-butoxycarbonyl) protecting group. The aromatic region of the spectrum, between 7.28 and 8.13 ppm, displays signals corresponding to the five protons of the indole ring system. escholarship.org
A singlet appearing at approximately 7.73 ppm is assigned to the proton at the C2 position (H-2). escholarship.org The proton at the C7 position (H-7) typically appears as a doublet around 8.13 ppm, showing coupling to the adjacent H-6 proton. escholarship.org The remaining three protons (H-4, H-5, and H-6) on the benzene (B151609) portion of the indole ring often appear as a complex multiplet between 7.28 and 7.44 ppm due to overlapping signals and spin-spin coupling. escholarship.org
Interactive Data Table: ¹H NMR Chemical Shifts
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| C(CH ₃)₃ (Boc) | 1.67 | Singlet | N/A | escholarship.org |
| H-4, H-5, H-6 | 7.28 - 7.44 | Multiplet | N/A | escholarship.org |
| H-2 | 7.73 | Singlet | N/A | escholarship.org |
| H-7 | 8.13 | Doublet | 8.1 | escholarship.org |
¹³C NMR Chemical Shifts and Coupling Patterns
The carbon-13 NMR (¹³C NMR) spectrum reveals the chemical environment of each carbon atom. Due to the presence of rotamers (different spatial orientations of the Boc group), some peaks in the ¹³C NMR spectrum may appear broadened. rsc.org
The N-Boc group gives rise to three distinct signals. The carbonyl carbon (C=O) is observed in the downfield region, typically around 149-150 ppm. The quaternary carbon of the tert-butyl group appears at approximately 84-85 ppm, and the three equivalent methyl carbons resonate at a much higher field, around 28 ppm.
Within the indole ring, the carbon atom bonded to the iodine (C-3) is significantly shielded and appears at a characteristic upfield position of approximately 65-70 ppm. The C-2 carbon atom typically resonates around 130 ppm. The remaining six carbons of the fused benzene ring appear in the aromatic region (115-136 ppm).
Interactive Data Table: Expected ¹³C NMR Chemical Shifts
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C (CH₃)₃ (Boc) | ~28 |
| C-3 | ~65-70 |
| C (CH₃)₃ (Boc) | ~84-85 |
| C-4, C-5, C-6, C-7 | ~115-128 |
| C-2 | ~130 |
| C-3a, C-7a | ~130-136 |
| C =O (Boc) | ~149-150 |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity
To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional NMR techniques are employed. rsc.orgbeilstein-journals.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY spectra would show correlations between the adjacent protons on the benzene ring (e.g., H-4 with H-5, H-5 with H-6, and H-6 with H-7), helping to delineate their specific positions within the complex multiplet.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., the H-2 signal at 7.73 ppm to the C-2 carbon).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing insights into the molecule's structure through fragmentation analysis. beilstein-journals.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. It provides a highly accurate mass measurement of the parent ion. beilstein-journals.org The molecular formula of the compound is C₁₃H₁₄INO₂. HRMS analysis is used to experimentally verify the theoretical exact mass of the molecular ion, which is 343.0069 Da. nih.gov The close agreement between the measured and theoretical mass provides strong evidence for the correct chemical formula.
Fragmentation Pathways of this compound Derivatives
In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce smaller, characteristic ions. The analysis of these fragments helps to confirm the structure. For N-Boc protected indoles, the fragmentation is often dominated by the loss of the protecting group.
Key fragmentation pathways include:
Loss of isobutylene (B52900): A primary fragmentation involves the loss of isobutylene (C₄H₈, 56 Da) from the tert-butyl group, resulting in a carbamic acid intermediate which can subsequently lose carbon dioxide.
Loss of the tert-butyl group: Cleavage can result in the loss of a tert-butyl radical or cation (57 Da).
Loss of the entire Boc group: The molecular ion can lose the entire Boc group (101 Da), leading to the formation of a 3-iodo-indole fragment ion.
These characteristic fragmentation patterns provide a clear signature for the N-Boc-3-iodoindole scaffold and are instrumental in identifying this and related structures in complex mixtures.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features.
The most prominent peaks are anticipated to arise from the carbamate (B1207046) group. The carbonyl (C=O) stretching vibration of the tert-butoxycarbonyl (Boc) protecting group typically appears as a strong band in the region of 1700-1750 cm⁻¹. The C-N stretching of the carbamate will also be present, alongside the C-O stretching vibrations associated with the ester functionality. The aromatic indole ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H bonds of the tert-butyl group will show stretching and bending vibrations in the ranges of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively. The C-I bond, while IR active, typically absorbs in the far-infrared region (below 600 cm⁻¹) and may not be observed in a standard mid-IR spectrum.
Table 1: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch (Indole Ring) |
| ~2980-2950 | Medium-Strong | Aliphatic C-H Stretch (tert-Butyl) |
| ~1725 | Strong | Carbonyl (C=O) Stretch (Carbamate) |
| ~1600, ~1470 | Medium-Weak | Aromatic C=C Stretch (Indole Ring) |
| ~1370, ~1390 | Medium | C-H Bending (tert-Butyl) |
| ~1250 | Strong | C-O Stretch (Carbamate) |
| ~1150 | Strong | C-N Stretch (Carbamate) |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering unambiguous structural proof.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is an essential tool for the separation, identification, and purification of chemical compounds. Various chromatographic techniques are routinely used to assess the purity of this compound and to isolate it from reaction mixtures.
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a highly sensitive technique for analyzing volatile and thermally stable compounds. For this compound, GC-MS can be used to determine its purity and confirm its molecular weight. The gas chromatogram would show a peak at a specific retention time, indicative of the compound's volatility and interaction with the GC column stationary phase. The coupled mass spectrometer would provide a mass spectrum, with the molecular ion peak confirming the compound's molecular weight. The fragmentation pattern observed in the mass spectrum can also offer structural information. While a publicly accessible mass spectrum for this specific compound is limited, its availability through commercial databases has been noted.
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of a broad range of organic compounds. A reversed-phase HPLC method would be suitable for assessing the purity of this compound.
A typical HPLC setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. nih.govcetjournal.itsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation of the target compound from any impurities. Detection is commonly achieved using a UV detector, as the indole ring system is chromophoric and will absorb UV light at a characteristic wavelength, typically around 280 nm. The purity of the sample is determined by the relative area of the peak corresponding to this compound in the chromatogram.
Table 2: Representative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | e.g., 50-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a sample. For this compound, TLC is an invaluable tool in its synthesis and purification.
A common stationary phase for the TLC analysis of indole derivatives is silica (B1680970) gel. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate. The polarity of the mobile phase can be adjusted to achieve optimal separation. The position of the compound on the developed TLC plate is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Visualization of the spots on the TLC plate can be achieved under UV light, where the indole ring will fluoresce or quench fluorescence. rochester.edu Additionally, staining with iodine vapor can be used, as iodine reversibly complexes with many organic compounds to produce colored spots. umass.edulibretexts.orgquora.com
Future Perspectives and Emerging Research Directions
Development of More Sustainable Synthetic Methodologies
A significant thrust in modern chemical synthesis is the adoption of green chemistry principles to minimize environmental impact. For a widely used reagent like tert-butyl 3-iodo-1H-indole-1-carboxylate, developing sustainable synthetic routes is a key research priority.
Future research is actively pursuing greener methods for both the initial iodination of the N-Boc-indole precursor and its subsequent cross-coupling reactions. Traditional methods often rely on stoichiometric halogenating agents and organic solvents, generating significant waste. Emerging strategies focus on catalytic and environmentally benign alternatives.
One promising area is the use of molecular iodine (I₂) as a greener catalyst, which is naturally abundant, inexpensive, and nontoxic. acs.org Protocols using catalytic amounts of molecular iodine for C-3 functionalization of indoles proceed under mild, metal-free conditions, representing a significant step towards sustainability. acs.orgbeilstein-journals.org Another innovative approach involves the use of oxone-halide systems. acs.orgspringernature.com These methods generate the reactive halogenating species in situ from reagents like oxone and a catalytic amount of a halide salt, eliminating the need for hazardous halogenating agents and reducing toxic byproducts. acs.orgspringernature.com Furthermore, electrochemical methods are being explored for the synthesis of 3-iodoindoles, offering a sustainable pathway that avoids external oxidants and bases. researchgate.net For cross-coupling reactions, the development of protocols in aqueous media or using biodegradable solvents is a critical goal, aligning with the principles of green chemistry to create more sustainable synthetic processes. researchgate.netrsc.org
The efficiency and selectivity of reactions involving this compound are heavily dependent on the catalyst employed. Future research is centered on designing novel catalysts that offer improved performance. This includes the development of palladium, ruthenium, copper, and rhodium-based systems for C-H activation and functionalization, which allow for the synthesis of complex indole (B1671886) derivatives with high regioselectivity and atom economy. bohrium.comthieme-connect.commdpi.com
Exploration of Novel Reactivity Patterns
While the C3-iodo group is primarily known for its role in cross-coupling reactions, researchers are beginning to explore its potential in other, less conventional transformations. Uncovering new reactivity patterns will expand the synthetic toolkit and enable the creation of novel molecular architectures.
Beyond the well-trodden path of palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira, the C3-iodo moiety holds potential for a variety of other transformations. nih.govnih.gov Future research will likely focus on harnessing this group in novel cyclization cascades, radical reactions, and multicomponent reactions. For example, iodine-mediated intramolecular cyclizations have been shown to be effective for creating other heterocyclic systems. acs.org Investigating similar intramolecular reactions starting from functionalized this compound could lead to the rapid assembly of complex, fused-ring systems. mdpi.com Furthermore, exploring the reactivity of the C-I bond under photocatalytic or electrocatalytic conditions could unlock new, previously inaccessible reaction pathways. The development of iodine(III)-mediated reactions, which can facilitate unique carbocyclizations, also presents an exciting avenue for future exploration. nih.gov
A significant challenge and a major area of future research is the selective functionalization of the indole core at positions other than C3, while the C3-iodo and N-Boc groups remain intact. The inherent reactivity of the indole ring typically favors substitution at the C3 and C2 positions. chim.it However, developing methods for selective C-H functionalization at the C2, C4, C5, C6, and C7 positions is crucial for creating diverse libraries of indole derivatives.
Advanced Computational Studies
Computational chemistry has become an indispensable tool in modern organic synthesis for elucidating reaction mechanisms and predicting chemical reactivity. For this compound and its derivatives, advanced computational studies, particularly using Density Functional Theory (DFT), are poised to provide profound insights.
DFT calculations can be employed to understand the mechanisms of halogenation and cross-coupling reactions at a molecular level. aalto.fiacs.org For instance, computational studies can help to clarify whether a reaction proceeds via a concerted metalation-deprotonation pathway or another mechanism, which is critical for optimizing reaction conditions and catalyst design. thieme-connect.comacs.org Furthermore, computational analysis can shed light on the subtle electronic effects of substituents on the indole ring, explaining and predicting regioselectivity in functionalization reactions. mdpi.com
These studies can also be used to investigate the non-covalent interactions, such as π-π stacking, of halogenated indoles, which is important for applications in materials science and medicinal chemistry. mdpi.com By modeling transition states and reaction intermediates, computational chemistry can guide the rational design of new catalysts with enhanced activity and selectivity. nih.gov The synergy between computational prediction and experimental validation will accelerate the discovery of new reactions and more efficient synthetic processes involving this versatile indole building block. nih.gov
Expansion of Applications in Chemical Biology and Materials Science
The unique combination of a reactive iodine atom and a protected indole scaffold makes this compound an ideal building block for creating complex and functional molecules. Its utility is expected to expand significantly into the fields of chemical biology and materials science.
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. This compound serves as a key precursor for the synthesis of highly functionalized indoles with potential therapeutic applications. The C-I bond is readily converted into new carbon-carbon and carbon-heteroatom bonds through a variety of cross-coupling reactions. nih.govmdpi.com
Future research will focus on leveraging this reactivity to build libraries of novel indole derivatives for biological screening. For example, Suzuki coupling can introduce diverse aryl or heteroaryl groups at the 3-position, while Sonogashira coupling can install alkynyl moieties, leading to compounds with potential applications as kinase inhibitors, antiviral agents, or anticancer drugs. The Boc group facilitates these transformations by protecting the indole nitrogen and can be easily removed under acidic conditions to yield the free indole or to allow for further N-functionalization. nih.gov The development of new indole-based compounds with anti-inflammatory and anticancer properties is an active area of research where this precursor is highly valuable. chemimpex.com
Table 2: Exemplary Bioactive Scaffolds Derivable from this compound
| Reaction Type | Introduced Moiety | Target Biological Area |
|---|---|---|
| Suzuki Coupling | (Hetero)aryl groups | Kinase inhibition, GPCR modulation |
| Sonogashira Coupling | Alkynyl groups | Anticancer, antiviral agents |
| Heck Coupling | Alkenyl groups | Natural product synthesis, metabolic pathway inhibitors |
| Buchwald-Hartwig Amination | Amine groups | Neurological disorders, antibacterial agents |
The electronic and optical properties of the indole ring make it an attractive component for organic functional materials. The ability to precisely functionalize the indole core via the iodo-substituent in this compound opens avenues for the creation of novel organic semiconductors, dyes, and sensors.
Emerging research is directed towards incorporating this building block into conjugated polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Through reactions like Stille or Suzuki polymerization, the indole unit can be integrated into a polymer backbone, allowing for the tuning of the material's electronic band gap and charge transport properties. The electron-rich nature of the indole ring can be harnessed to design materials with specific hole-transporting capabilities.
Furthermore, the indole scaffold can be functionalized to act as a fluorescent sensor. By coupling a fluorophore or a recognition moiety at the 3-position, materials can be designed that exhibit changes in their optical properties upon binding to specific analytes, such as metal ions or biomolecules. This provides a pathway for the development of highly sensitive and selective chemical sensors.
Q & A
Q. What are the primary synthetic routes for preparing tert-butyl 3-iodo-1H-indole-1-carboxylate, and how can reaction conditions be optimized for yield and purity?
The compound is commonly synthesized via iodination of tert-butyl indole carboxylate precursors. Key steps involve regioselective iodination at the 3-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C) in dichloromethane or DMF . Optimization includes monitoring reaction progress via TLC and quenching with sodium thiosulfate to remove excess iodine. Purification by column chromatography (silica gel, hexane/ethyl acetate) typically yields >85% purity. Spectral validation (¹H/¹³C NMR, HRMS) is critical to confirm regiochemistry and absence of diiodinated byproducts .
Q. How can researchers validate the structural integrity of tert-butyl 3-iodo-1H-indole-1-carboxylate using spectroscopic and crystallographic methods?
- NMR : The ¹H NMR spectrum should show a downfield shift for the indole C3 proton (δ 7.8–8.2 ppm) due to iodine's electron-withdrawing effect. The tert-butyl group appears as a singlet at δ 1.6–1.7 ppm.
- X-ray crystallography : Single-crystal X-ray diffraction (SHELXL ) confirms bond lengths (C–I: ~2.09 Å) and angles (e.g., C3–I–Ctert-butyl: ~120°). Displacement parameters should be refined anisotropically to assess thermal motion .
Q. What safety precautions are essential when handling this compound in laboratory settings?
While specific toxicity data are limited for this compound, general indole-handling protocols apply:
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?
The C3-iodine acts as a leaving group in palladium-catalyzed reactions (e.g., Heck, Suzuki-Miyaura). Its steric bulk and electron-deficient nature favor β-regioselective coupling with electron-poor alkenes (e.g., acrylates) under mild conditions (Pd(OAc)₂, PPh₃, K₂CO₃ in DMF at 80°C) .
Advanced Research Questions
Q. How can discrepancies in crystallographic data for this compound derivatives be resolved during refinement?
Discrepancies often arise from disorder in the tert-butyl group or iodine positions. Use SHELXL’s PART and SUMP commands to model disorder, and apply restraints (e.g., DELU, SIMU) to maintain reasonable geometry. Twinning (e.g., via TWIN and BASF commands) should be tested if R-factor convergence stalls . For example, in related indole carboxylates, torsional angles like C10–O1–C11 (121.09°) and C17–O3–C18 (117.53°) were refined with anisotropic displacement parameters .
Q. What mechanistic factors govern the β-regioselectivity of Heck reactions involving this compound?
The bulky tert-butyl group directs palladium insertion at the β-position via steric hindrance. Computational studies (DFT) show lower activation energy for β-pathway due to reduced steric clash between the catalyst (e.g., Pd(PPh₃)₄) and the indole’s Boc-protected nitrogen. Electron-deficient alkenes further stabilize the transition state through charge transfer .
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be reconciled during structural characterization?
Contradictions may arise from dynamic effects (e.g., rotamers in solution) or crystallographic disorder. For example, NMR may show averaged signals for flexible groups, while X-ray captures static conformations. Use variable-temperature NMR to identify coalescence points, and compare with ORTEP-3 -generated thermal ellipsoid plots to assess mobility .
Q. What strategies stabilize this compound under acidic or basic conditions?
The Boc group is labile under strong acids (e.g., TFA) but stable in mild bases (pH < 10). For reactions requiring acidic conditions, replace Boc with more robust protecting groups (e.g., SEM). Under basic conditions (e.g., Suzuki couplings), maintain pH < 9 and avoid prolonged heating to prevent deiodination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
